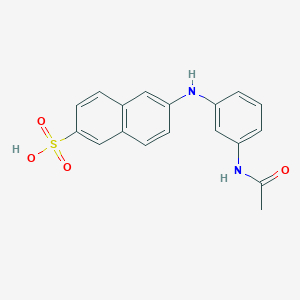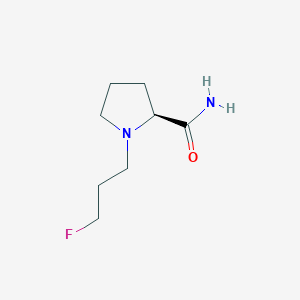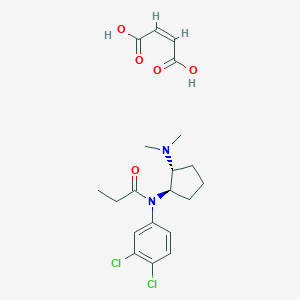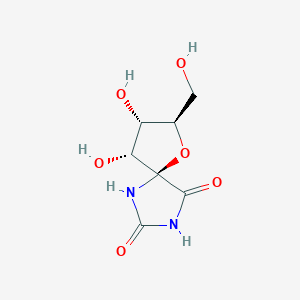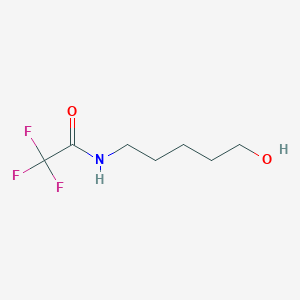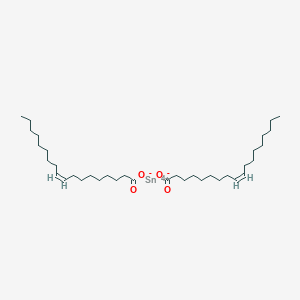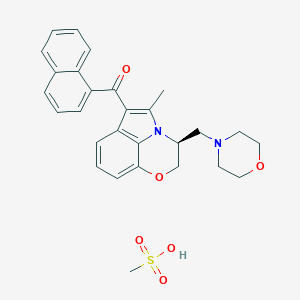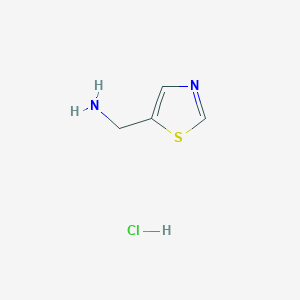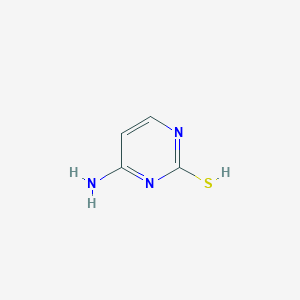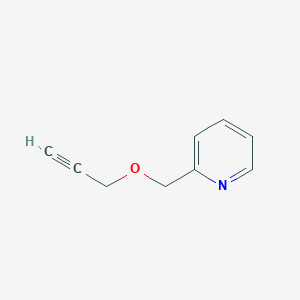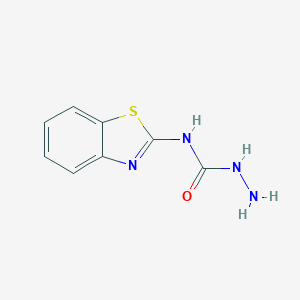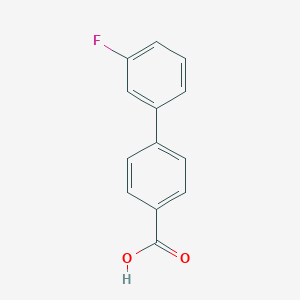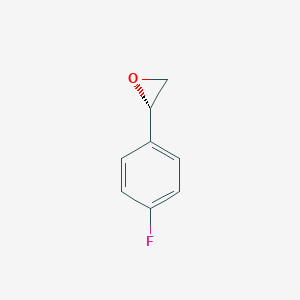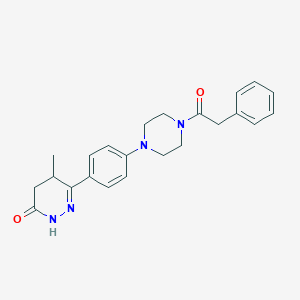
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has garnered significant attention in the field of scientific research due to its unique structure and potential applications. This compound is also known as PAPP, and it is a potent inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that is involved in numerous physiological processes, including tissue remodeling, angiogenesis, and insulin-like growth factor (IGF) signaling. Inhibition of PAPP-A has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, cardiovascular disease, and osteoporosis.
作用机制
The mechanism of action of PAPP involves its inhibition of PAPP-A, which is a metalloproteinase that cleaves IGF-binding proteins (IGFBPs) and releases free IGF. By inhibiting PAPP-A, PAPP reduces the availability of free IGF, which has been implicated in various diseases, including cancer and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are also involved in the pathogenesis of many diseases.
生化和生理效应
PAPP has been shown to have several biochemical and physiological effects in preclinical models. One of the main effects is the reduction of free IGF, which has been shown to contribute to cancer growth and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. PAPP has also been shown to have potential benefits in bone remodeling, as it plays a role in regulating bone density.
实验室实验的优点和局限性
One of the main advantages of PAPP as a research tool is its specificity for PAPP-A inhibition, which allows for targeted inhibition of this enzyme without affecting other metalloproteinases. Additionally, PAPP has been shown to have low toxicity in preclinical models, which makes it a safe and effective research tool. However, one of the limitations of PAPP is its relatively high cost, which can limit its use in large-scale experiments.
未来方向
There are several potential future directions for PAPP research. One area of interest is the development of PAPP inhibitors as therapeutic agents for cancer, cardiovascular disease, and osteoporosis. Additionally, PAPP inhibitors could be used as research tools to further elucidate the role of PAPP-A in various physiological processes. Future research could also focus on the development of more cost-effective methods for synthesizing PAPP, which could make it more accessible for use in large-scale experiments. Overall, PAPP has significant potential as a research tool and therapeutic agent, and further research in this area is warranted.
合成方法
The synthesis of PAPP involves a series of chemical reactions that have been described in several research papers. One of the most common methods involves the condensation of 4-aminophenylpiperazine with ethyl 4-chloroacetoacetate, followed by reduction with sodium borohydride and cyclization with hydrazine hydrate. The resulting product is then purified using column chromatography to yield PAPP in high purity.
科学研究应用
PAPP has been extensively studied in the field of scientific research due to its potential applications in various diseases. One of the main areas of interest is cancer, where PAPP inhibition has been shown to reduce tumor growth and metastasis in preclinical models. Additionally, PAPP inhibition has been shown to have potential benefits in cardiovascular disease by reducing atherosclerosis and improving vascular function. PAPP has also been investigated as a potential therapeutic target for osteoporosis, as it plays a role in bone remodeling.
属性
CAS 编号 |
133510-11-9 |
|---|---|
产品名称 |
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone |
分子式 |
C23H26N4O2 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
4-methyl-3-[4-[4-(2-phenylacetyl)piperazin-1-yl]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-21(28)24-25-23(17)19-7-9-20(10-8-19)26-11-13-27(14-12-26)22(29)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,28) |
InChI 键 |
ZNOXJJOKUCXBAZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
规范 SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
同义词 |
6-(4-(4-phenylacetyl-1-piperazinyl)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(alpha-phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-PMDP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



